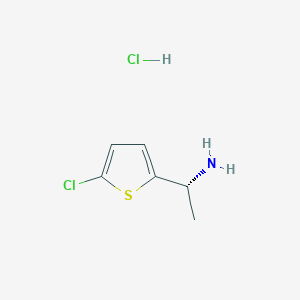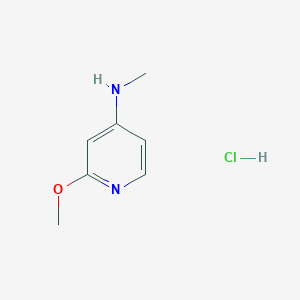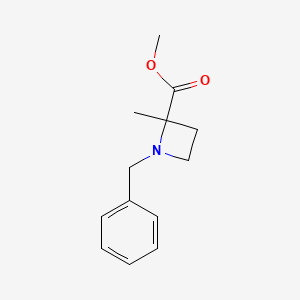![molecular formula C13H18ClNO3 B1429887 3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 1807885-04-6](/img/structure/B1429887.png)
3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as “2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid”, has been reported in the literature . These compounds are typically synthesized using chemical methods, and their structures are confirmed by 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride” can be analyzed using various spectroscopic techniques . For example, related compounds have been studied using Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride” can be predicted based on its molecular structure . For example, its melting point, boiling point, and density can be estimated .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
One study highlights the synthesis of a novel chalcone derivative, emphasizing its potential in optical device applications due to its unique nonlinear optical properties. This compound demonstrates a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its utility in optical limiters (Rahulan et al., 2014).
Structural and Spectroscopic Analysis
Another research piece focuses on the structural characterization of a related compound through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. It found that the compound's stability is enhanced by methoxy substitution, which participates in intermolecular interactions. This detailed structural and energy analysis contributes to a deeper understanding of such compounds (Venkatesan et al., 2016).
Heterocyclic System Synthesis
Research into the synthesis of heterocyclic systems using related compounds has led to the development of various N3-protected heterocycles. These findings expand the chemical repertoire for synthesizing novel organic compounds with potential applications in pharmaceuticals and materials science (Selič et al., 1997).
Antimicrobial Activity
The preparation and characterization of fatty alkenoates, including derivatives of the focal compound, have shown antimicrobial activity. This suggests a potential application in developing new antimicrobial agents, highlighting the broader implications of synthesizing and studying such chemical entities (Rauf & Parveen, 2005).
Synthesis for Optical and Electronic Applications
Further investigation into the synthesis of specific dyes derived from the compound has explored its electronic properties through spectroscopic analysis. This research points to applications in developing new materials with specific optical and electronic functionalities (Kotteswaran et al., 2016).
Direcciones Futuras
The use of “3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride” and related compounds in DSSCs and other applications is an active area of research . Future studies could focus on optimizing their synthesis, improving their performance in DSSCs, and exploring their potential uses in other applications.
Propiedades
IUPAC Name |
(E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-8H,9-10H2,1-2H3,(H,15,16);1H/b8-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEIUMNRHOHHEM-HAAWTFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



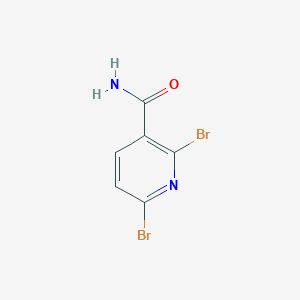
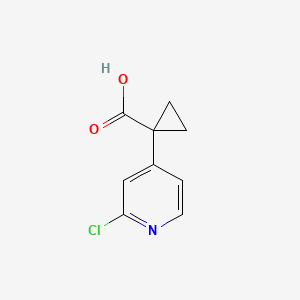
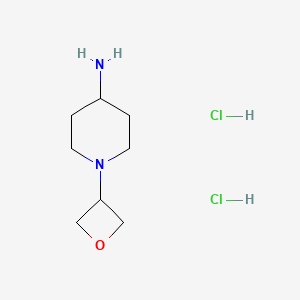
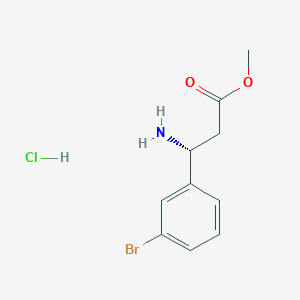
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
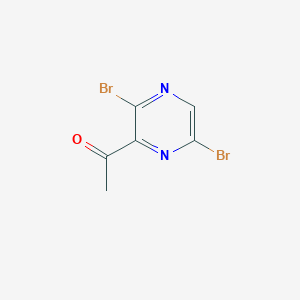
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)

![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)
